3-Bromo-2,6-difluoroaniline

Overview

Description

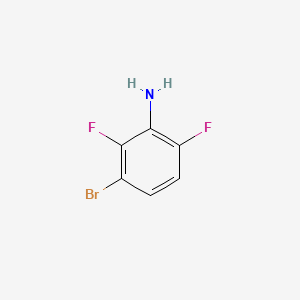

3-Bromo-2,6-difluoroaniline (CAS 1262198-07-1) is a halogenated aniline derivative with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.01 g/mol . Its IUPAC name reflects the substitution pattern: a bromine atom at the 3-position and fluorine atoms at the 2- and 6-positions on the benzene ring, with an amino group (-NH₂) at the 1-position. The compound is commercially available with 96% purity and is classified under UN2811 (toxic solid) for transportation . Its SMILES notation, NC1=C(F)C=CC(Br)=C1F, highlights the planar aromatic structure and substituent arrangement .

Preparation Methods

Synthetic Routes

The synthesis of 3-bromo-2,6-difluoroaniline can be achieved through several methods, primarily focusing on bromination reactions and subsequent transformations.

Bromination of 2,6-Difluoroacetanilide

One common method involves the bromination of 2,6-difluoroacetanilide using N-bromosuccinimide in the presence of sulfuric acid. The reaction proceeds as follows:

Reagents :

- 2,6-Difluoroacetanilide

- N-bromosuccinimide

- Concentrated sulfuric acid

Conditions : The reaction is stirred at room temperature overnight and then quenched with ice water.

Yield : Approximately 73% yield of this compound is obtained after purification steps including filtration and drying.

Use of Trifluoroacetic Acid

Another method employs trifluoroacetic acid along with N-bromosuccinimide to facilitate bromination:

Reagents :

- 2,6-Difluoroacetanilide

- N-bromosuccinimide

- Trifluoroacetic acid

Conditions : The mixture is stirred at room temperature overnight before being poured into ice water to precipitate the product.

Yield : This method also yields significant quantities of the desired compound but specific yield data may vary.

Detailed Reaction Mechanisms

Mechanism of Bromination

The bromination process generally involves the electrophilic substitution mechanism where the nitrogen atom in the aniline derivative activates the aromatic ring towards electrophilic attack by bromine. The presence of fluorine atoms in the ortho positions enhances this reactivity due to their electron-withdrawing effects.

Post-Bromination Modifications

After bromination, further modifications can be performed to obtain derivatives or to enhance solubility and reactivity for subsequent reactions. For instance, converting the aniline to sulfonamide derivatives can be achieved through reaction with sulfonyl chlorides in pyridine.

Analytical Data

The characterization of synthesized this compound typically includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

| Analytical Technique | Observations |

|---|---|

| NMR (1H) | δ 5.54 (s, 2H), δ 6.78 (ddd), δ 6.85-6.95 (m) |

| LC-MS | m/z = 208.0 (MH+) |

A summary table detailing various preparation methods along with their yields and conditions is presented below:

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination with NBS & H2SO4 | 2,6-Difluoroacetanilide + NBS + H2SO4 | 73 |

| Bromination with TFA | 2,6-Difluoroacetanilide + NBS + TFA | Variable* |

| Synthesis from tert-butyl carbamate | tert-butyl 3-bromo-2,6-difluorophenylcarbamate + DCM + TFA | 63 |

*Note: Specific yield data may vary based on experimental conditions.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction leverages the bromine atom as a leaving group for palladium-catalyzed couplings. For example, 3-bromo-2,6-difluoroaniline reacts with bis(pinacolato)diboron to form boronate esters, enabling the synthesis of biaryl structures.

Mechanism : The bromine atom undergoes oxidative addition with palladium(0), followed by transmetallation with the boronate reagent and reductive elimination to form the C–C bond.

Nucleophilic Substitution: Sulfonamide Formation

The primary amine group reacts with sulfonyl chlorides to form sulfonamide derivatives, a critical step in drug design.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| 1-Propanesulfonyl chloride, pyridine, RT, 24 hrs | N-(3-bromo-2,6-difluorophenyl)propane-1-sulfonamide | 67% |

Notes : Pyridine acts as a base to neutralize HCl generated during the reaction.

Diazotization and Azide Formation

The aniline group is diazotized and subsequently converted to an aryl azide, a precursor for click chemistry applications.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaNO₂, NaN₃, trifluoroacetic acid (TFA), 0°C → RT | 3-Bromo-2,6-difluorophenyl azide | 89% |

Application : The azide intermediate participates in Huisgen cycloaddition with alkynes to form triazoles.

Deprotection of tert-Butoxycarbonyl (Boc) Group

While not a reaction of this compound itself, this step is critical in its synthesis. The Boc-protected precursor is deprotected using TFA.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| TFA, dichloromethane (DCM), RT, 2 hrs | This compound | 63% |

Comparative Reactivity of Halogen Substituents

The bromine atom at the 3-position is more reactive toward substitution than the fluorines at 2- and 6-positions due to its lower electronegativity and larger atomic radius. This selectivity is exploited in sequential functionalization:

| Reaction Sequence | Outcome | Key Observation |

|---|---|---|

| Suzuki coupling followed by sulfonylation | Biaryl-sulfonamide hybrids | Bromine substitution precedes amine modification |

Stability and Side Reactions

- Oxidative Degradation : Prolonged exposure to strong oxidants (e.g., KMnO₄) may lead to ring hydroxylation or bromine displacement.

- Photolytic Decomposition : UV light induces homolytic cleavage of the C–Br bond, forming aryl radicals.

Scientific Research Applications

Chemistry:

Building Block: Used as a precursor in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).

Biology and Medicine:

Drug Development: Serves as an intermediate in the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.

Industry:

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoroaniline largely depends on its application. In chemical reactions, the presence of bromine and fluorine atoms influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The amino group can participate in hydrogen bonding and other interactions, which are crucial in biological systems .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Bromo-Difluoroaniline

The bromo-difluoroaniline family includes multiple positional isomers, differing in the placement of bromine and fluorine substituents. Key examples include:

| Compound Name | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 3-Bromo-2,6-difluoroaniline | 1262198-07-1 | 208.01 | Not reported | Br at 3; F at 2,6; NH₂ at 1 |

| 4-Bromo-2,6-difluoroaniline | 67567-26-4 | 208.01 | 63–65 | Br at 4; F at 2,6; NH₂ at 1 |

| 2-Bromo-4,6-difluoroaniline | 444-14-4 | 208.01 | Not reported | Br at 2; F at 4,6; NH₂ at 1 |

| 5-Bromo-2,4-difluoroaniline | 452-92-6 | 208.01 | Not reported | Br at 5; F at 2,4; NH₂ at 1 |

Key Differences :

- Reactivity : The position of bromine influences electrophilic substitution. For example, this compound’s bromine at the meta position relative to NH₂ may direct further substitutions differently compared to para-bromo isomers like 4-Bromo-2,6-difluoroaniline .

- Physical Properties: The melting point of 4-Bromo-2,6-difluoroaniline (63–65°C) is higher than that of non-crystalline analogs, likely due to enhanced intermolecular halogen bonding .

Halogen-Substituted Anilines with Varied Substituents

Chlorinated Analogs

- The replacement of fluorine with chlorine increases molecular weight and melting point due to chlorine’s higher atomic mass and stronger van der Waals interactions.

Trifluoromethyl and Alkoxy Derivatives

Pyridine Derivatives

- The nitrogen in the pyridine ring alters electronic properties, reducing nucleophilicity at the amino group and increasing resistance to electrophilic attack .

Comparative Reactivity

- Electrophilic Substitution: The amino group (-NH₂) in anilines strongly activates the ring, making bromo-difluoroanilines more reactive than non-amine analogs like 1-bromo-2,4-difluorobenzene (CAS 348-57-2), which lacks activating groups .

- Steric Effects : Bulky substituents, as in 4-Bromo-2,6-diisopropylaniline (synthesized via bromination of 2,6-diisopropylaniline), reduce reaction rates due to steric hindrance .

Biological Activity

3-Bromo-2,6-difluoroaniline is an organic compound with the molecular formula and a molecular weight of 208.01 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

Chemical Identifiers:

- CAS Number: 1262198-07-1

- IUPAC Name: this compound

- Molecular Formula:

- Molecular Weight: 208.01 g/mol

Structural Representation:

The compound features a bromine atom at the meta position and two fluorine atoms at the ortho positions on the aniline ring, which contributes to its unique reactivity and biological properties.

Antitumor Potential

Research indicates that halogenated anilines, including derivatives of this compound, exhibit significant biological activity. These compounds have been explored for their potential as inhibitors of tyrosine kinases, particularly those involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and HER2.

A study highlighted the antitumor activity of similar compounds, suggesting that structural modifications can enhance their inhibitory effects on these critical receptors involved in tumor growth. The structure-activity relationship (SAR) of these compounds indicates that specific substituents can significantly impact their efficacy as therapeutic agents .

The proposed mechanisms by which this compound and its analogs exert their biological effects include:

- Inhibition of Cell Proliferation: Compounds similar to this compound have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation. For instance, studies on related compounds demonstrated that they could arrest the cell cycle at specific phases, leading to increased apoptosis rates in cancer cell lines .

- Targeting Protein Interactions: These compounds may interact with key proteins involved in cell signaling pathways. Notably, they can act as competitive inhibitors of tyrosine kinases, disrupting pathways that promote tumor growth .

Table 1: Antitumor Activity Comparison

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | A549 | 100.07 | 8.99 |

| HepG2 | 99.98 | 6.92 | |

| DU145 | 99.93 | 7.89 | |

| MCF7 | 100.39 | 8.26 | |

| Sunitinib | A549 | 100.02 | 10.36 |

| HepG2 | 98.61 | 7.60 | |

| DU145 | 86.51 | 7.99 | |

| MCF7 | 88.89 | 8.65 |

This table compares the antitumor activity of a related compound (IMB-1406) against various cancer cell lines with that of Sunitinib, a known tyrosine kinase inhibitor .

Safety and Environmental Impact

While exploring the biological activity of halogenated anilines like this compound, it is crucial to consider their safety profiles. Some studies have raised concerns regarding nephrotoxic effects associated with exposure to these compounds, necessitating further investigation into their environmental impact and safety for human use .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2,6-difluoroaniline, and how is purity ensured?

Q. How is this compound characterized structurally and functionally?

Methodological Answer: Characterization combines spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and bromine coupling patterns) .

- GC-MS : Confirms molecular ion peaks (m/z 208 for M⁺) and detects impurities .

- Melting Point : 63–65°C (lit.) aligns with crystalline purity .

- Elemental Analysis : Matches calculated values (e.g., C: 44.69%, H: 3.22%, N: 14.89%) .

Advanced Research Questions

Q. How do electronic effects of substituents influence this compound’s reactivity in cross-coupling reactions?

Methodological Answer: The bromine atom acts as a superior leaving group compared to chlorine, enabling efficient Suzuki-Miyaura couplings. Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitutions to meta/para positions. For example, in palladium-catalyzed reactions, the compound forms biaryl intermediates for pharmaceuticals or materials . Steric hindrance from ortho-fluorine groups may slow kinetics, requiring optimized ligand systems (e.g., XPhos) to enhance turnover.

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields often stem from:

- Solvent Polarity : Polar aprotic solvents (DMF, CH₃CN) improve solubility but may deactivate catalysts .

- Catalyst Loading : Overuse of Pd catalysts (e.g., >5 mol%) can increase side products.

- Oxygen Sensitivity : Radical pathways (e.g., Gomberg-Bachmann reactions) require inert atmospheres to prevent oxidative byproducts . Mitigation strategies include rigorous degassing, controlled catalyst ratios, and real-time monitoring via TLC/GC.

Q. How does environmental stability impact this compound’s utility in long-term studies?

Methodological Answer: Stability is pH- and temperature-dependent:

- Thermal Stability : Decomposes above 150°C, forming aryl radicals under radical initiators (e.g., AIBN) .

- Hydrolytic Sensitivity : Susceptible to hydrolysis in aqueous basic conditions, necessitating storage at 0–6°C in amber vials .

- Light Exposure : UV light accelerates degradation; use of UV-blocking containers is recommended .

Q. What role does this compound play in synthesizing photoresponsive materials?

Methodological Answer: The compound serves as a precursor for diazene derivatives (e.g., (E)-1,2-bis(2,6-difluoro-4-iodophenyl)diazene), which exhibit reversible cis-trans isomerism under UV light. This property is exploited in molecular switches or liquid crystals. Key steps include:

Properties

IUPAC Name |

3-bromo-2,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZADWSSPWORHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501303939 | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262198-07-1 | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262198-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2,6-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501303939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.